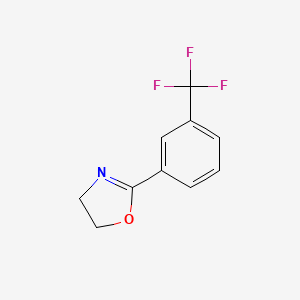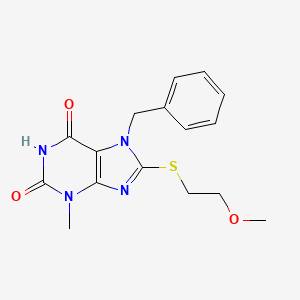
7-benzyl-8-((2-methoxyethyl)thio)-3-methyl-1H-purine-2,6(3H,7H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-benzyl-8-((2-methoxyethyl)thio)-3-methyl-1H-purine-2,6(3H,7H)-dione is a chemical compound that belongs to the class of purine analogs. It has been extensively studied for its potential applications in scientific research, particularly in the field of biochemistry and pharmacology.
Wissenschaftliche Forschungsanwendungen
Analgesic and Anti-Inflammatory Potential
7-Benzyl-8-((2-methoxyethyl)thio)-3-methyl-1H-purine-2,6(3H,7H)-dione derivatives have shown significant promise in the field of analgesic and anti-inflammatory research. Studies have found that certain derivatives exhibit strong analgesic and anti-inflammatory effects. In particular, benzylamide derivatives were observed to be more active than reference drugs like acetylic acid, suggesting their potential as new classes of analgesic and anti-inflammatory agents (Zygmunt et al., 2015).
Antidiabetic and Hypolipidemic Activity
Research into substituted pyridines and purines containing 2,4-thiazolidinedione, a class to which our compound of interest belongs, has demonstrated effects on triglyceride accumulation in vitro and hypoglycemic and hypolipidemic activity in vivo. This suggests potential applications in the treatment of diabetes and lipid disorders (Kim et al., 2004).
Oxidation Studies and Structural Insights
Studies focusing on the oxidation of similar purine derivatives have provided valuable insights into the molecular structure and reactivity of these compounds. Such research is crucial for understanding the chemical behavior and potential therapeutic applications of 7-benzyl-8-((2-methoxyethyl)thio)-3-methyl-1H-purine-2,6(3H,7H)-dione and its derivatives (Itaya et al., 1996).
Synthesis and Protective Group Strategies
Recent advancements in synthesis methods, particularly involving protective groups like thietanyl, have facilitated the creation of novel 8-substituted 1-benzyl-3-methyl-3,7-dihydro-1H-purine-2,6-diones. These studies are significant for the development of new pharmaceutical agents based on purine derivatives (Khaliullin & Shabalina, 2020).
Eigenschaften
IUPAC Name |
7-benzyl-8-(2-methoxyethylsulfanyl)-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3S/c1-19-13-12(14(21)18-15(19)22)20(10-11-6-4-3-5-7-11)16(17-13)24-9-8-23-2/h3-7H,8-10H2,1-2H3,(H,18,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOHRVPDFSDUJCO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)SCCOC)CC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-benzyl-8-((2-methoxyethyl)thio)-3-methyl-1H-purine-2,6(3H,7H)-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


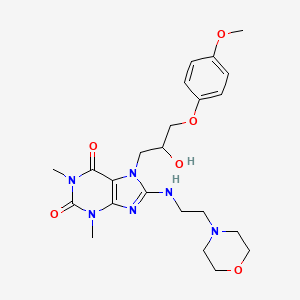
![N-[acetamido-(4-hexoxy-3-methoxyphenyl)methyl]acetamide](/img/structure/B2381459.png)

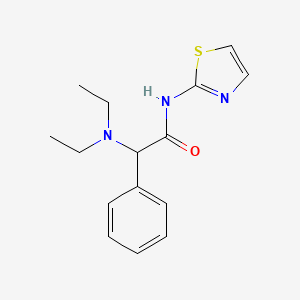
![Ethyl 4-{[(4-bromo-2-formylphenoxy)acetyl]amino}benzoate](/img/structure/B2381467.png)
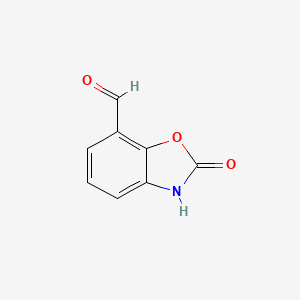
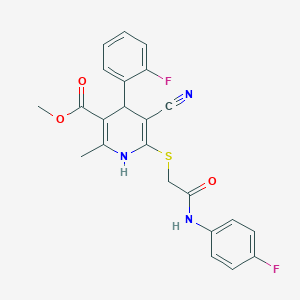

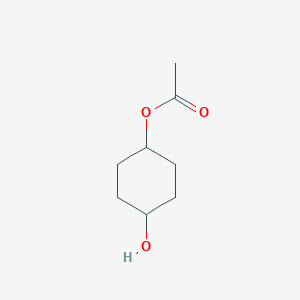
![2-[3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,8-naphthyridin-1-yl]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2381474.png)
![5-amino-1,3-dibenzyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one](/img/structure/B2381476.png)
![4-(2-(5-bromothiophen-2-yl)-2-oxoethyl)-2-(3-chlorophenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2381477.png)
